An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Phe-OH
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-N-Me-Phe-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-N-methyl-L-phenylalanine (Boc-N-Me-Phe-OH) is a pivotal N-methylated amino acid derivative extensively utilized in peptide synthesis. The incorporation of N-methylated amino acids into peptide backbones is a critical strategy in medicinal chemistry for enhancing the therapeutic properties of peptides. N-methylation can significantly improve metabolic stability against enzymatic degradation, increase membrane permeability and oral bioavailability, and modulate peptide conformation.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-N-Me-Phe-OH, offering valuable insights for researchers and professionals in drug development.
Core Chemical and Physical Properties
Boc-N-Me-Phe-OH is a white to off-white solid, and its fundamental properties are summarized in the tables below for easy reference.
Table 1: General Chemical Properties of Boc-N-Me-Phe-OH
| Property | Value |
| CAS Number | 37553-65-4[3][4] |
| Molecular Formula | C₁₅H₂₁NO₄[3] |
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | (2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid |
| Synonyms | Boc-N-methyl-L-phenylalanine, N-(tert-Butoxycarbonyl)-N-methyl-L-phenylalanine |
| Purity | Typically ≥98.0% (HPLC) |
Table 2: Physical and Spectroscopic Properties of Boc-N-Me-Phe-OH
| Property | Value |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 85-89 °C |
| Solubility | Soluble in DMSO, Chloroform (Slightly), Methanol (Slightly) |
| Storage | Sealed in dry, 2-8°C |
| ¹³C NMR Spectrum | Data available in public databases such as PubChem. |
| IR Spectrum | Data available in public databases such as PubChem. |
Experimental Protocols
Synthesis of Boc-N-Me-Phe-OH
The synthesis of Boc-N-Me-Phe-OH is typically achieved through the N-methylation of Boc-L-phenylalanine. A common method involves the use of a strong base and a methylating agent.
Materials:
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Boc-L-phenylalanine (Boc-Phe-OH)
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Iodomethane (CH₃I)
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Anhydrous Tetrahydrofuran (THF)
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Isopropyl alcohol
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Deionized water
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Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Hydrochloric acid (1 M)
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve Boc-Phe-OH in anhydrous THF.
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Cool the solution in an ice bath.
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Add iodomethane to the solution.
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Carefully add sodium hydride in small portions over a period of a few hours, allowing the vigorous bubbling to subside between additions.
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After the final addition of NaH, remove the ice bath and stir the reaction mixture overnight at room temperature.
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Cool the reaction mixture in an ice bath and carefully quench the excess NaH by the dropwise addition of isopropyl alcohol until bubbling ceases.
-
Add deionized water dropwise.
-
Concentrate the mixture under reduced pressure to remove most of the THF.
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Dilute the residue with water and wash with ethyl acetate to remove mineral oil and unreacted iodomethane.
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Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.
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Extract the product with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by flash chromatography on silica gel to obtain pure Boc-N-Me-Phe-OH.
Use in Solid-Phase Peptide Synthesis (SPPS)
Boc-N-Me-Phe-OH is a valuable building block in Boc-chemistry SPPS. However, the steric hindrance from the N-methyl group can make peptide coupling challenging. The use of potent coupling reagents is often necessary to achieve high coupling yields.
Materials:
-
Boc-N-Me-Phe-OH
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Resin-bound peptide with a free N-terminal amine
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Coupling reagent (e.g., HATU, HBTU, PyBOP)
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N,N-Diisopropylethylamine (DIPEA)
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Anhydrous N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (20% in DMF for Fmoc-SPPS) or Trifluoroacetic acid (TFA) (for Boc-SPPS)
General Coupling Protocol:
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Swell the resin-bound peptide in DMF.
-
If the N-terminus is protected, perform the deprotection step (e.g., with 20% piperidine in DMF for Fmoc deprotection).
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Wash the resin thoroughly with DMF.
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In a separate vessel, pre-activate the Boc-N-Me-Phe-OH by dissolving it in DMF with the coupling reagent (e.g., HATU) and DIPEA.
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Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for 1-4 hours at room temperature. The Kaiser test is not reliable for secondary amines; alternative tests like the bromophenol blue test can be used to monitor the reaction.
-
After the coupling is complete, wash the resin thoroughly with DMF and DCM.
Boc Deprotection
The Boc protecting group is typically removed under acidic conditions.
Procedure:
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Suspend the Boc-protected peptide-resin in a solution of 50% TFA in DCM.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Filter the resin and wash it with DCM.
-
Neutralize the resulting trifluoroacetate salt with a solution of 10% DIPEA in DMF before the next coupling step.
Visualizations
Logical Workflow for Boc-N-Me-Phe-OH Synthesis
Caption: General workflow for the synthesis of Boc-N-Me-Phe-OH.
Workflow for Solid-Phase Peptide Synthesis (SPPS) using Boc-N-Me-Phe-OH
Caption: A single cycle of SPPS incorporating Boc-N-Me-Phe-OH.
Signaling Pathway Modulation by N-Methylated Peptides
Boc-N-Me-Phe-OH itself is a synthetic building block and does not directly participate in signaling pathways. However, peptides incorporating N-methyl-phenylalanine can exhibit enhanced biological activity, such as improved blood-brain barrier (BBB) permeability, allowing them to reach central nervous system targets.
Caption: Enhanced CNS delivery of peptides containing N-Me-Phe.
Conclusion
Boc-N-Me-Phe-OH is an indispensable tool in modern peptide chemistry, enabling the synthesis of peptides with improved pharmacological profiles. While its incorporation presents synthetic challenges due to steric hindrance, the use of appropriate coupling reagents and optimized protocols can lead to successful synthesis. The resulting N-methylated peptides hold significant promise for the development of novel therapeutics with enhanced stability, permeability, and biological activity.
